1-(2-Methylfuran-3-carbonyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2-methylfuran-3-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C10H14N2O2/c1-8-9(2-7-14-8)10(13)12-5-3-11-4-6-12/h2,7,11H,3-6H2,1H3 |
InChI Key |
LYOCJKQNXTWUNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 2 Methylfuran 3 Carbonyl Piperazine and Its Derivatives
Retrosynthetic Analysis of the 1-(2-Methylfuran-3-carbonyl)piperazine Core Structure
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.inamazonaws.comslideshare.net This process involves imaginary bond disconnections that correspond to reliable chemical reactions.
Disconnection Strategies for Amide Bond Formation
The most logical retrosynthetic disconnection for this compound is the C-N amide bond. lkouniv.ac.inyoutube.com This disconnection breaks the target molecule into two key synthons: a 2-methylfuran-3-carbonyl electrophile and a piperazine (B1678402) nucleophile.
This primary disconnection leads to two main synthetic precursors:
2-Methylfuran-3-carboxylic acid or its activated derivative: This component provides the furan (B31954) moiety and the carbonyl group.
Piperazine: This cyclic diamine serves as the nucleophilic component.
The forward reaction corresponding to this disconnection is an amide bond formation, a cornerstone of organic synthesis. researchgate.netresearchgate.netresearchgate.net
Approaches to Furan-3-carboxylic Acid Derivatization
The synthesis of the 2-methylfuran-3-carboxylic acid precursor itself can be achieved through various methods. The introduction of a carboxyl group at the 3-position of a furan ring often requires specific strategies, as direct electrophilic substitution typically favors the 2- and 5-positions. researchgate.net
One common approach involves the use of a pre-functionalized starting material. For instance, the synthesis of methyl 2-methylfuran-3-carboxylate is a known process. google.com This ester can then be hydrolyzed to the corresponding carboxylic acid.
Further derivatization of the furan ring, if required for analogues, can be accomplished through various organometallic cross-coupling reactions or electrophilic substitution reactions, depending on the desired substituent and the existing functionalities on the furan ring. nih.gov
Strategies for Piperazine Ring Functionalization
The versatility of the piperazine ring allows for the synthesis of a wide array of derivatives. researchgate.net Functionalization can occur at either of the nitrogen atoms, leading to mono- or di-substituted products. mdpi.comresearchgate.net
N-Alkylation: This is a common strategy to introduce alkyl groups onto the piperazine nitrogen. ambeed.comresearchgate.net It is typically achieved by reacting a mono-protected piperazine (e.g., N-Boc-piperazine) with an alkyl halide, followed by deprotection. nih.gov Reductive amination is another powerful method for N-alkylation. mdpi.com
N-Arylation: The introduction of aryl groups is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.comrsc.org This reaction allows for the formation of a C-N bond between an aryl halide and the piperazine nitrogen. Nickel-catalyzed amination also provides an effective route to N-aryl piperazines. researchgate.net
These functionalization strategies are crucial for creating a library of this compound derivatives with diverse properties.
Direct Synthesis Approaches to this compound
The direct synthesis of the target molecule involves the coupling of the two key precursors identified in the retrosynthetic analysis.
Amide Coupling Reactions Employing 2-Methylfuran-3-carboxylic Acid or its Activated Derivatives and Piperazine
The formation of the amide bond between 2-methylfuran-3-carboxylic acid and piperazine is the pivotal step in the synthesis. This can be achieved through several methods:
Activation of the Carboxylic Acid: The carboxylic acid is typically activated to enhance its electrophilicity. Common activating agents include thionyl chloride or oxalyl chloride to form the acyl chloride, or carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govevitachem.com The activated species then readily reacts with piperazine.
Direct Amidation: In some cases, direct condensation of the carboxylic acid and the amine can be achieved at high temperatures, although this method is often less efficient and may require harsh conditions. researchgate.net
The choice of coupling agent and reaction conditions is critical to ensure high yields and minimize side reactions, such as the formation of the di-acylated piperazine byproduct. The use of a mono-protected piperazine, such as N-Boc-piperazine, can be employed to ensure mono-acylation, followed by a deprotection step. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions is essential for an efficient and scalable synthesis. researchgate.netresearchgate.net Key parameters to consider include:
Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are commonly used for amide coupling reactions.
Temperature: Reactions are often carried out at room temperature, but cooling or heating may be necessary depending on the reactivity of the coupling partners and the stability of the reagents.
Stoichiometry: The molar ratio of the reactants, including the coupling agents and any bases used, needs to be carefully controlled to maximize the yield of the desired product and minimize the formation of impurities. mdpi.com
Base: An organic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize any acidic byproducts formed during the reaction.
The table below summarizes typical conditions for amide coupling reactions relevant to the synthesis of this compound.
Table 1: Representative Conditions for Amide Coupling Reactions
| Coupling Method | Activating Agent | Additive | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Acyl Chloride | Thionyl Chloride | - | Triethylamine | Dichloromethane | 0 to rt | 70-90 |
| Carbodiimide | EDC | HOBt | DIPEA | DMF | 0 to rt | 65-85 |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: 1-Hydroxybenzotriazole; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA: Diisopropylethylamine; DMF: N,N-Dimethylformamide; rt: room temperature.
By carefully selecting the synthetic strategy and optimizing the reaction conditions, this compound and its derivatives can be synthesized efficiently and in high purity, enabling further investigation of their chemical and biological properties.
Synthesis of Advanced Precursors and Intermediates for the Compound
The preparation of 2-methylfuran-3-carboxylic acid and its activated forms, such as acyl chlorides or esters, is a fundamental prerequisite. The synthesis of methyl 2-methylfuran-3-carboxylate, a common precursor, has been documented in the chemical literature. google.com These methods often serve as the starting point for generating the required carboxylic acid.
General approaches to furan-3-carboxylic acid derivatives include the aromatization of dihydrofuran precursors. For instance, a convenient synthesis of furan-3-carboxylic acid can be achieved from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran. This is followed by a nucleophilic displacement of the resulting trichloromethyl group with hydroxide (B78521), which yields the carboxylic acid. researchgate.net This acid can then be converted into a more reactive acyl chloride using standard reagents like thionyl chloride, making it ready for coupling with piperazine. google.comresearchgate.net Alternative methods for synthesizing alkyl-substituted furan-3-carboxylates have also been described, providing a toolkit for creating a variety of furan-based precursors. google.com
While unsubstituted piperazine can be directly coupled with an activated 2-methylfuran-3-carboxylic acid derivative, many applications require piperazine rings with specific substituents. Functionalization can occur at the nitrogen (N4) or the carbon atoms of the ring before the crucial amide bond formation.
Nitrogen functionalization is typically straightforward, often involving standard N-alkylation or N-arylation reactions on a protected piperazine. However, introducing substituents onto the carbon backbone of the piperazine ring presents a greater synthetic challenge. researchgate.net Traditional methods are often lengthy and limited by the availability of starting materials. encyclopedia.pub One strategy involves the direct diastereoselective α-C–H lithiation of N-Boc protected piperazines, which allows for the introduction of various electrophiles. mdpi.com Another powerful approach is the cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO). Activating DABCO with reagents like alkyl or aryl halides generates quaternary ammonium (B1175870) salts that are susceptible to nucleophilic attack, leading to a range of functionalized piperazine derivatives. rsc.org These pre-functionalized piperazines can then be used in amide coupling reactions. nih.gov
Novel Synthetic Routes and Methodological Advancements for Related Piperazine-Furan Conjugates
Recent progress in synthetic chemistry has provided innovative tools for constructing complex heterocyclic systems, including those that merge piperazine and furan-like moieties. These methods offer new retrosynthetic disconnections and access to novel chemical space.
Radical cyclization reactions offer a powerful method for constructing cyclic systems, and this approach has been applied to the synthesis of novel piperazine-containing dihydrofurans. nih.govnih.gov In one such methodology, manganese(III) acetate (B1210297) (Mn(OAc)₃) is used to mediate the oxidative radical cyclization of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds. nih.govnih.gov This process generates an electrophilic radical that undergoes cyclization to form the dihydrofuran ring fused or linked to the piperazine scaffold.
The reactions are typically regioselective, with cyclization occurring preferentially through the more stable radical intermediate. For example, in piperazine derivatives containing both an allyl and a 3-arylpropenoyl moiety, the radical cyclization occurs via the 3-arylpropenoyl group due to the greater stability of the benzylic radical intermediate. nih.gov The yields of these reactions can vary from low to high, depending on the specific substrates used. nih.govnih.govresearchgate.net
| Piperazine Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) |
|---|---|---|---|
| 1a | Dimedone (2a) | 3a | 81% |
| 1c | Dimedone (2a) | 3c | 64% |
| 1a | Acetylacetone (2b) | 3d | 31% |
| 1e | Dimedone (2a) | 3h | 30% |
| 1f | Dimedone (2a) | 3i | 32% |
| 1f | Ethyl acetoacetate (B1235776) (2c) | 3l | 40% |
Direct C-H functionalization has emerged as a highly attractive and atom-economical strategy for elaborating the piperazine core. nih.gov This approach avoids the need for pre-functionalized substrates by directly converting C-H bonds on the piperazine ring into new C-C or C-heteroatom bonds. encyclopedia.pub However, the C-H functionalization of piperazines has been a significant challenge compared to simpler N-heterocycles like pyrrolidines or piperidines. nih.govnih.gov The presence of the second nitrogen atom can lead to side reactions or inhibit catalyst activity. encyclopedia.pubnih.gov
Despite these difficulties, several successful methods have been developed. These include strategies involving α-lithiation trapping and transition-metal-catalyzed C-H functionalization. nih.govnih.govbeilstein-journals.org For instance, the direct α-C–H lithiation of N-Boc-piperazine at higher temperatures has been reported, enabling trapping with various electrophiles. mdpi.com While progress in transition-metal-catalyzed α-C–H functionalization of piperazines has been slower than for other N-heterocycles, it remains an active area of research. nih.gov
Visible-light photoredox catalysis has revolutionized modern organic synthesis by providing a mild and green alternative to classical methods for generating reactive intermediates. encyclopedia.pub This technology has been successfully applied to the challenging C-H functionalization of piperazines. nih.govnih.govbeilstein-journals.org The fundamental principle involves a photocatalyst, such as an iridium or ruthenium complex or an organic dye, absorbing visible light to initiate a single-electron transfer (SET) process. researchgate.netencyclopedia.pub
In the context of piperazines, the photocatalyst can oxidize one of the nitrogen atoms to form a nitrogen-centered radical cation. encyclopedia.pub Subsequent deprotonation at an adjacent carbon atom generates a key α-amino radical intermediate. encyclopedia.pubacs.org This highly reactive radical can then be trapped by a variety of coupling partners, including electron-deficient arenes, vinyl sulfones, and heteroaryl chlorides, to achieve direct α-arylation, α-vinylation, and α-heteroarylation of the piperazine ring. researchgate.netencyclopedia.pubbeilstein-journals.org This approach avoids many of the side reactions associated with other C-H functionalization methods and provides powerful access to previously hard-to-make substituted piperazines. nih.govbeilstein-journals.org Organic photoredox catalysts have also been employed, allowing for direct substrate oxidation followed by radical cyclization to furnish complex piperazine cores. acs.org
| Coupling Partner | Photocatalyst | Product Type | Yield (%) |
|---|---|---|---|
| 1,4-Dicyanobenzene | Ir(ppy)₃ | α-Arylated Piperazine | 95% |
| Vinyl Sulfone | Ir(ppy)₃ | α-Vinylated Piperazine | 74% |
| Heteroaryl Chloride | Ir(ppy)₂(dtbbpy)PF₆ | α-Heteroarylated Piperazine | 84% |
Alternative Coupling Chemistries for Analogues
Beyond the conventional activation of 2-methylfuran-3-carboxylic acid followed by coupling with piperazine, a variety of alternative chemical strategies can be employed to synthesize analogues of this compound. These methods offer pathways to derivatives with modifications on either the piperazine ring or the furan nucleus, and can provide advantages in terms of substrate scope, reaction conditions, and access to novel chemical space.
One major class of alternative strategies involves C-N cross-coupling reactions to form N-aryl or N-heteroaryl piperazine derivatives. While the parent compound features an unsubstituted secondary amine on the piperazine ring, analogues can be created by functionalizing this position. Palladium-catalyzed Buchwald–Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are powerful methods for forging this C-N bond between a piperazine nitrogen and an aromatic or heteroaromatic halide. mdpi.com These reactions are highly versatile and allow for the introduction of a wide array of substituted aromatic systems onto the piperazine scaffold. Aromatic nucleophilic substitution (SNAr) on electron-deficient arenes provides another route to such analogues. mdpi.com
For the construction of more complex, polycyclic analogues, manganese(III) acetate mediated radical cyclization presents a viable, albeit more specialized, approach. This method can be used to form new ring systems, such as dihydrofurans, fused or appended to the piperazine core, starting from unsaturated piperazine derivatives and 1,3-dicarbonyl compounds. nih.gov
Alternative approaches to the formation of the core amide bond itself are also being explored, moving away from traditional coupling reagents that generate stoichiometric byproducts. One such method is the direct aminolysis of esters. In this approach, an ester derivative, such as methyl 2-methylfuran-3-carboxylate, could potentially react directly with piperazine, often under thermal conditions and sometimes in greener solvents like water, to form the desired amide bond without the need for activating agents. researchgate.netresearchgate.net
The table below summarizes these alternative coupling strategies for generating analogues.
| Coupling Strategy | Analogue Type | Typical Reagents/Catalysts | Key Advantages |
| Buchwald-Hartwig Coupling | N-Aryl/N-Heteroaryl Piperazines | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu), Aryl Halide | Broad substrate scope, high functional group tolerance. |
| Ullmann-Goldberg Reaction | N-Aryl/N-Heteroaryl Piperazines | Cu catalyst (e.g., CuI), Ligand (e.g., 2-phenylphenol), Base, Aryl Halide | Often complementary to Pd-catalysis, useful for specific substrates. |
| Radical Cyclization | Fused/Appended Ring Systems | Mn(OAc)₃, Unsaturated Piperazine Precursor, 1,3-Dicarbonyl Compound | Access to complex polycyclic structures. nih.gov |
| Direct Ester Aminolysis | Core Amide Formation | Ester of 2-methylfuran-3-carboxylic acid, Piperazine, Heat, Water (as solvent) | Avoids stoichiometric coupling agents, potentially greener. researchgate.netresearchgate.net |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of pharmaceutical intermediates like this compound is crucial for developing sustainable and environmentally benign manufacturing processes. unibo.it This involves a holistic assessment of the synthetic route, from starting materials to final product, with the aim of minimizing waste, energy consumption, and the use of hazardous substances.
Renewable Feedstocks: The furan core of the target molecule is particularly amenable to green chemistry approaches as it can be derived from biomass. Furfural (B47365), a key platform chemical produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, serves as a renewable starting point. rsc.orgresearchgate.net Catalytic hydrodeoxygenation of furfural can yield 2-methylfuran (B129897) (2-MF). rsc.orgresearchgate.net Subsequent steps to introduce the carbonyl group at the 3-position can also be designed with sustainability in mind, for instance, through catalytic oxidation processes that utilize air or molecular oxygen as the terminal oxidant. rmit.edu.au
Catalysis over Stoichiometric Reagents: The formation of the amide bond is a key transformation where green principles can have a significant impact. Traditional methods often rely on stoichiometric coupling reagents, which generate large amounts of waste that can be difficult to separate and dispose of. Catalytic methods offer a superior alternative. Biocatalysis, using enzymes such as Candida antarctica lipase (B570770) B (CALB), has emerged as a powerful strategy for amide bond formation. nih.gov These enzymatic methods operate under mild conditions (e.g., 60°C), often in green solvents, and can produce amides in excellent yields without the need for extensive purification. nih.gov This approach aligns with the principles of using catalysts and reducing derivatives.
The application of these principles is summarized in the table below.
| Green Chemistry Principle | Application in Synthesis | Specific Approach & Benefit |
| Use of Renewable Feedstocks | Synthesis of the furan core | Derive 2-methylfuran from biomass-derived furfural via catalytic processes. rsc.orgresearchgate.net This reduces reliance on petrochemical sources. |
| Catalysis | Amide bond formation | Utilize enzymatic catalysts like CALB to replace stoichiometric coupling reagents. nih.govrsc.org This minimizes waste and often allows for milder reaction conditions. |
| Safer Solvents & Auxiliaries | Reaction medium | Replace hazardous dipolar aprotic solvents with greener alternatives like water or CPME. researchgate.netnih.gov This reduces environmental impact and improves process safety. |
| Waste Prevention | Overall process design | Employ catalytic and high atom-economy reactions (e.g., direct ester aminolysis, enzymatic coupling) to minimize the generation of byproducts. researchgate.netnih.gov |
| Design for Energy Efficiency | Reaction conditions | Conduct reactions at ambient or moderately elevated temperatures, as enabled by efficient catalysis (e.g., enzymatic reactions at 60 °C), to reduce energy consumption. nih.gov |
By systematically applying these principles, the synthesis of this compound can be transformed into a more sustainable and economically viable process, aligning with the modern demands of the pharmaceutical industry.
Chemical Reactivity and Transformation Studies of 1 2 Methylfuran 3 Carbonyl Piperazine
Reactivity of the Amide Linkage in 1-(2-Methylfuran-3-carbonyl)piperazine
The amide bond in this compound is a tertiary amide, which connects the 2-methylfuran-3-carbonyl moiety to the piperazine (B1678402) ring. Generally, amides are the most stable among carboxylic acid derivatives due to resonance stabilization, which imparts a partial double-bond character to the carbonyl carbon-nitrogen bond. nih.govlibretexts.org This stability significantly influences its reactivity.
The hydrolysis of the amide linkage in this compound to yield 2-methyl-3-furoic acid and piperazine requires harsh reaction conditions, such as prolonged heating in the presence of strong acids or bases. This stability is characteristic of nucleophilic acyl substitution reactions where the leaving group would be the piperazinide anion, a relatively strong base, making it a poor leaving group. masterorganicchemistry.com
The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orglscollege.ac.in
Acid-catalyzed hydrolysis: The carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the neutral piperazine molecule (as a leaving group) regenerates the carbonyl group, yielding the carboxylic acid. lscollege.ac.in
Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. The elimination of the piperazinide anion is the rate-limiting step, which is then rapidly protonated by the solvent. lscollege.ac.in
Nucleophilic acyl substitution at the amide carbonyl of this compound is generally unfavorable due to the stability of the amide bond. masterorganicchemistry.comlibretexts.org Strong nucleophiles and/or high temperatures are required to displace the piperazine moiety. The reaction follows the general addition-elimination pathway, where a nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the piperazine as the leaving group. libretexts.orgyoutube.com Due to the low reactivity of the amide compared to other acyl derivatives like acid halides or anhydrides, it is more common for reactions to occur at other sites on the molecule, such as the piperazine nitrogen. libretexts.org
Reactivity of the Piperazine Nitrogen Atoms
The piperazine ring contains two nitrogen atoms. The N1 nitrogen is part of the tertiary amide linkage and is generally unreactive. The N4 nitrogen, however, is a secondary amine and represents a primary site for nucleophilic and basic reactions. The presence of the electron-withdrawing acyl group at N1 reduces the basicity and nucleophilicity of the N4 nitrogen compared to unsubstituted piperazine, but it remains sufficiently reactive for various transformations. researchgate.net
The secondary amine at the N4 position is readily functionalized through N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the substitution of the hydrogen on the N4 nitrogen with an alkyl group. It is typically achieved by reacting the compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.netresearchgate.net Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a suitable solvent like acetonitrile (B52724) or DMF. researchgate.netnih.gov Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for introducing alkyl groups. nih.gov
N-Acylation: The N4 nitrogen can be acylated using acylating agents such as acyl chlorides or anhydrides. orientjchem.org These reactions are often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the acid byproduct. orientjchem.org This results in the formation of a diamide (B1670390) derivative of piperazine.
The following table summarizes typical conditions for these reactions based on procedures for similar N-acylpiperazines.
| Reaction Type | Reagent | Base | Solvent | Conditions | Product Type |
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Et₃N | Acetonitrile, DMF | Room Temp to Reflux | 1-(2-Methylfuran-3-carbonyl)-4-alkylpiperazine |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | - | Dichloromethane (B109758) | Room Temperature | 1-(2-Methylfuran-3-carbonyl)-4-alkylpiperazine |
| N-Acylation | Acyl Chloride (RCOCl) | Pyridine, Et₃N | Dichloromethane | 0 °C to Room Temp | 1-(2-Methylfuran-3-carbonyl)-4-acylpiperazine |
| N-Acylation | Anhydride ((RCO)₂O) | - | Water or neat | Room Temperature | 1-(2-Methylfuran-3-carbonyl)-4-acylpiperazine |
This is an interactive data table. Users can sort and filter the information based on the columns.
The secondary amine of the piperazine ring is basic and readily reacts with acids to form stable salts, such as hydrochlorides. This is a common strategy to improve the aqueous solubility and crystallinity of piperazine-containing compounds. nih.gov The salt is typically formed by treating a solution of the free base in a solvent like ethanol, isopropanol, or dichloromethane with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol). google.comnih.gov The resulting hydrochloride salt precipitates and can be isolated by filtration. Spectroscopic studies on similar N-arylpiperazines confirm that protonation occurs at the more basic secondary amine nitrogen (N4) rather than the less basic amide nitrogen (N1). nih.gov
Reactivity of the Furan (B31954) Ring System
The furan ring in this compound is an electron-rich aromatic heterocycle. Its reactivity is influenced by both the electron-donating methyl group at the C2 position and the electron-withdrawing carbonyl group at the C3 position. The methyl group is an activating group that directs electrophiles to the ortho and para positions (C3 and C5), while the carbonyl group is a deactivating group that directs to the meta position (C5). libretexts.org
Electrophilic Aromatic Substitution: The combined electronic effects of the substituents make the C5 position the most likely site for electrophilic attack. The methyl group activates this position, and it is also the "meta" position relative to the deactivating carbonyl group. In contrast, the C4 position is deactivated by the adjacent carbonyl group. Therefore, reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to yield 5-substituted derivatives. masterorganicchemistry.comresearchgate.netlibretexts.org
Cycloaddition Reactions: Furans can act as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net However, the electron-withdrawing nature of the carbonyl group at C3 reduces the reactivity of the furan ring as a diene. rsc.orgrsc.org Conversely, the electron-donating methyl group at C2 can enhance reactivity compared to an unsubstituted furan. utoronto.ca Reactions with strong dienophiles, potentially under high pressure or with Lewis acid catalysis, would be required to form the characteristic oxa-bridged cycloadducts. researchgate.net Studies have shown that both the forward Diels-Alder and the reverse retro-Diels-Alder reactions are accelerated by a methyl group on the furan ring. utoronto.carsc.org
Oxidation: The electron-rich furan ring is susceptible to oxidation, which can lead to ring-opening. researchgate.net Oxidizing agents can convert the furan moiety into unsaturated 1,4-dicarbonyl compounds. This reactivity is a potential pathway for the degradation of the molecule under oxidative conditions.
Electrophilic Aromatic Substitution on the Furan Ring (e.g., halogenation, nitration)
The furan ring is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution, often more easily than benzene. pearson.com This enhanced reactivity is due to the oxygen heteroatom, which donates electron density to the ring, thereby activating it towards electrophilic attack. pearson.com The substitution pattern on this compound, with a methyl group at position 2 and a carbonyl group at position 3, directs incoming electrophiles to the C5 position. The C2 and C3 positions are occupied, and the C4 position is sterically hindered and electronically deactivated by the adjacent electron-withdrawing carbonyl group. The methyl group at C2 is an activating group, further enhancing the electron density at the C5 position, making it the most probable site for substitution.
Halogenation: Halogenation of furan rings typically proceeds under mild conditions. pearson.com For this compound, treatment with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the corresponding 5-bromo or 5-chloro derivatives. These reactions are often carried out in solvents like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl₄) at or below room temperature. Enzymatic halogenation reactions are also known to occur in natural product biosynthesis, highlighting nature's use of halogens to activate molecules for further transformations. escholarship.orgrsc.org
Nitration: Nitration of activated aromatic rings can be achieved using various nitrating agents. masterorganicchemistry.comewadirect.com For a reactive substrate like a substituted furan, harsh conditions such as a mixture of concentrated nitric and sulfuric acids are generally avoided to prevent degradation and oxidation of the furan ring. Milder nitrating agents, such as acetyl nitrate (B79036) (CH₃COONO₂) or nitronium tetrafluoroborate (B81430) (NO₂BF₄), are more suitable. libretexts.org The reaction would be predicted to occur at the C5 position, yielding 1-((5-nitro-2-methylfuran-3-yl)carbonyl)piperazine. The key step in the mechanism is the attack of the electron-rich furan ring on the nitronium ion (NO₂⁺) electrophile, followed by deprotonation to restore aromaticity. masterorganicchemistry.comewadirect.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Product | Position of Substitution |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 1-((5-Bromo-2-methylfuran-3-yl)carbonyl)piperazine | C5 |
| Chlorination | N-Chlorosuccinimide (NCS) | 1-((5-Chloro-2-methylfuran-3-yl)carbonyl)piperazine | C5 |
| Nitration | Acetyl Nitrate | 1-((5-Nitro-2-methylfuran-3-yl)carbonyl)piperazine | C5 |
Reactions Involving the Methyl Group on the Furan Ring
The methyl group at the C2 position of the furan ring is also a site for potential chemical modification. Its reactivity is influenced by the adjacent aromatic ring. Reactions can include radical substitution or oxidation. For instance, radical initiators can lead to the formation of intermediates where the methyl group is functionalized. Studies on the atmospheric degradation of 3-methylfuran (B129892) initiated by radicals like OH, Cl, or NO₃ show pathways involving addition to the furan ring, but reactions involving the methyl group, such as hydrogen abstraction, are also plausible under certain conditions. researchgate.net
While specific studies on this compound are not detailed in the provided context, analogous reactions on other methyl-substituted furans suggest that free-radical bromination using NBS with a radical initiator like azobisisobutyronitrile (AIBN) could potentially lead to the formation of a bromomethyl derivative. This derivative would be a versatile intermediate for further synthetic transformations.
Oxidation and Reduction Studies of the Furan Moiety
Oxidation: The furan moiety is susceptible to oxidation, which can lead to a variety of products, including ring-opened compounds or more complex cyclized structures. researchgate.net Manganese(III) acetate (B1210297), Mn(OAc)₃, is a notable reagent used for the oxidative radical cyclization of systems containing furan rings. nih.gov In reactions involving unsaturated piperazine derivatives and 1,3-dicarbonyl compounds, Mn(OAc)₃ mediates the formation of dihydrofuran products. nih.gov This process involves the generation of a radical intermediate that undergoes intramolecular cyclization. nih.gov The oxidation of furan rings can also lead to dearomatization, forming intermediates like 2-ene-1,4,7-triones, which can then undergo further transformations such as cyclization to yield highly substituted furans. nih.gov
Reduction: The reduction of the furan ring is less commonly discussed than its oxidation but can be achieved under specific catalytic hydrogenation conditions. This typically requires high pressure and catalysts like Raney nickel or palladium on carbon. The reaction would saturate the furan ring, converting it into a tetrahydrofuran derivative. This transformation would significantly alter the electronic properties and geometry of the molecule, removing its aromatic character.
Table 2: Potential Oxidation/Reduction Reactions of the Furan Moiety
| Transformation | Reagent/Condition | Potential Product Class |
|---|---|---|
| Oxidative Cyclization | Mn(OAc)₃, Unsaturated Substrates | Dihydrofuran derivatives |
| Oxidative Dearomatization | m-CPBA | Ring-opened dicarbonyls |
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, High Pressure | Tetrahydrofuran derivative |
Reaction Mechanisms and Transition State Analysis of Key Transformations
The mechanisms of furan transformations often involve complex, multi-step pathways with reactive intermediates.
Manganese(III) Acetate Mediated Radical Cyclization: A proposed mechanism for transformations involving Mn(OAc)₃ begins with the oxidation of a substrate (like a 1,3-dicarbonyl compound) by Mn(III) to form an α-carbon radical, reducing Mn³⁺ to Mn²⁺. nih.gov This radical can then add to an unsaturated system, such as another part of the molecule attached to the piperazine ring. The resulting radical intermediate can then be further oxidized by another equivalent of Mn(OAc)₃ to a carbocation, which subsequently undergoes intramolecular cyclization to form products like dihydrofurans. nih.gov The stability of the radical intermediates formed during this process often dictates the regioselectivity of the reaction. nih.gov
Oxidative Dearomatization/Cyclization: In the transformation of furan-containing propanones, the proposed mechanism involves an initial oxidation of the furan ring, for example by meta-chloroperoxybenzoic acid (m-CPBA). nih.gov This can lead to a dearomatized spiro-intermediate. nih.gov Subsequent acid-catalyzed rearrangement and cyclodehydration, in a process similar to the Paal-Knorr furan synthesis, can generate new, highly substituted furan rings. nih.gov The driving force for the final dehydration step is the formation of a stable aromatic system. nih.gov
Mechanistic Investigations of Biological Interactions of 1 2 Methylfuran 3 Carbonyl Piperazine
Exploration of Cellular and Molecular Targets of 1-(2-Methylfuran-3-carbonyl)piperazine
There is no publicly available information on the cellular and molecular targets of this compound. To elucidate its biological activity, a series of investigations would be necessary.
Receptor Binding Affinity Studies (e.g., GPCRs, ion channels)
No studies detailing the receptor binding affinity of this compound for G-protein coupled receptors (GPCRs), ion channels, or other receptor types were found in the reviewed literature.
Enzyme Inhibition or Activation Kinetics
Data regarding the ability of this compound to inhibit or activate specific enzymes is not available.
Protein-Ligand Interaction Analysis
There are no published studies that have analyzed the interaction between this compound and any protein targets.
Biochemical Pathway Modulation by this compound
Information on how this compound may modulate biochemical pathways is currently unavailable.
Signaling Pathway Analysis in Model Systems
No research has been published investigating the effects of this compound on intracellular signaling pathways in any model systems.
Gene Expression and Protein Level Alterations (In Vitro)
There are no available in vitro studies that have examined the impact of this compound on gene expression or protein levels.
Cellular Assays for Mechanistic Understanding (Excluding Safety/Toxicity)
Impact on Cell Proliferation and Apoptosis Pathways (Mechanistic Focus)
Detailed mechanistic studies on how this compound specifically impacts cell proliferation and apoptosis pathways are not currently available.
However, a study on a novel, structurally undisclosed piperazine (B1678402) derivative, designated C505 , has shown potent anti-cancer activity. This compound was identified from a high-throughput screening of 2,560 compounds and demonstrated significant growth inhibition and induction of apoptosis in various cancer cell lines. nih.gove-century.us It is important to note that the precise chemical structure of C505 has not been published, and therefore it cannot be confirmed to be this compound.
The mechanistic findings for the unconfirmed compound C505 include:
Inhibition of Cell Proliferation: It effectively inhibits the proliferation of cancer cell lines such as K505 (leukemia), HeLa (cervical cancer), and AGS (gastric cancer) with very low GI₅₀ values. e-century.usresearchgate.net
Induction of Apoptosis: The compound induces caspase-dependent apoptosis. nih.govresearchgate.net This is evidenced by the cleavage of caspase-3, caspase-8, and PARP, which are key markers of the apoptotic cascade. researchgate.net
Inhibition of Signaling Pathways: The anti-cancer effects are mediated through the inhibition of multiple critical cancer signaling pathways. nih.gov Specifically, it has been shown to reduce the levels of phosphorylated AKT (p-AKT), PI3K/p85, and Src, which are crucial for cell survival and proliferation. nih.gov In the K562 leukemia cell line, it also dramatically reduces both total and phosphorylated levels of the BCR-ABL fusion protein, a key driver of chronic myelogenous leukemia (CML). nih.gov
Table 1: Growth Inhibition (GI₅₀) of Compound C505 in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) |
|---|---|---|
| K562 | Chronic Myelogenous Leukemia | < 0.16 |
| HeLa | Cervical Cancer | < 0.16 |
This interactive table is based on data for the unconfirmed piperazine derivative C505. e-century.usresearchgate.net
Effects on Cellular Metabolism and Bioenergetics
There is no published research available that specifically investigates the effects of this compound on cellular metabolism or bioenergetics, such as its impact on glycolysis, mitochondrial respiration, or ATP production.
In Vivo Pharmacological Characterization in Animal Models (Non-Human)
Compound Distribution and Metabolism in Animal Tissues
No specific pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal models have been found in the literature. Therefore, data on its tissue distribution, metabolic pathways, and clearance rates are not available.
Pharmacodynamic Responses in Specific Animal Models
There are no published in vivo studies that characterize the pharmacodynamic responses to this compound in specific animal models of disease. Efficacy studies in oncology, inflammatory, or other disease models have not been reported for this specific compound.
Structure Activity Relationship Sar Studies Centered on the 1 2 Methylfuran 3 Carbonyl Piperazine Scaffold
Systematic Structural Modifications of the Furan (B31954) Moiety
The furan ring, with its unique electronic and steric properties, is a key component of the 1-(2-methylfuran-3-carbonyl)piperazine scaffold. Modifications to this heterocycle can profoundly influence the compound's interaction with biological targets.
The methyl group at the 2-position of the furan ring is a primary site for structural modification. Altering this substituent can impact the compound's lipophilicity, metabolic stability, and steric interactions within a receptor's binding pocket.
Homologation of the methyl group to larger alkyl chains, such as ethyl or propyl, generally leads to an increase in lipophilicity. This can enhance membrane permeability but may also increase non-specific binding and metabolic susceptibility. The optimal chain length is often target-dependent, requiring a balance to achieve desired potency and pharmacokinetic profiles.
Substitution on the methyl group, for instance with hydroxyl or fluoro groups, can introduce new hydrogen bonding interactions or alter the electronic nature of the furan ring. A hydroxyl group can act as a hydrogen bond donor, potentially forming a key interaction with a target protein. Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism and may also favorably alter the compound's pKa.
| Modification of Methyl Group | Expected Impact on Activity | Rationale |
| CH₃ (Parent) | Baseline | Reference compound for comparison. |
| CH₂CH₃ (Ethyl) | Potentially increased or decreased | Increased lipophilicity may improve binding, but steric hindrance could be detrimental. |
| CH(CH₃)₂ (Isopropyl) | Likely decreased | Significant steric bulk may prevent optimal binding. |
| CH₂OH (Hydroxymethyl) | Potentially increased | Introduction of a hydrogen bond donor could enhance receptor interaction. |
| CF₃ (Trifluoromethyl) | Potentially increased | Electron-withdrawing nature and increased lipophilicity can improve binding and metabolic stability. |
This table presents hypothetical data based on established medicinal chemistry principles for illustrative purposes.
Bioisosteric replacement of the furan ring with other five-membered aromatic heterocycles like thiophene (B33073) or pyrrole (B145914) is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity. nih.govresearchgate.net
Thiophene: Replacing the furan oxygen with a sulfur atom to give a 1-(2-methylthiophene-3-carbonyl)piperazine analog can alter the electronic distribution and hydrogen bonding capacity of the ring. nih.gov Thiophene is generally considered more lipophilic than furan and may engage in different types of interactions, such as sulfur-pi interactions, with the biological target. rsc.org
Pyrrole: The substitution with a pyrrole ring introduces a hydrogen bond donor (the N-H group), which can significantly impact receptor binding. The resulting 1-(2-methylpyrrole-3-carbonyl)piperazine would have a different polarity and hydrogen bonding profile compared to the furan parent.
| Bioisosteric Replacement | Key Property Change | Potential SAR Outcome |
| Furan (Parent) | Oxygen heterocycle | Baseline activity. |
| Thiophene | Sulfur heterocycle, more lipophilic | May enhance binding through different electronic interactions. nih.gov |
| Pyrrole | Nitrogen heterocycle, H-bond donor | Potential for new, strong hydrogen bonding interactions with the target. |
This table presents hypothetical data based on established medicinal chemistry principles for illustrative purposes.
Systematic Structural Modifications of the Piperazine (B1678402) Ring
The piperazine ring serves as a versatile linker and is often involved in crucial interactions with biological targets. Modifications to this ring can influence solubility, basicity, and the orientation of substituents.
The unsubstituted secondary amine of the piperazine ring provides a key attachment point for various substituents, allowing for extensive exploration of the chemical space. The nature of the substituent at this position can dramatically influence the compound's pharmacological profile.
N-Alkyl Substitution: Introduction of small alkyl groups (e.g., methyl, ethyl) can increase lipophilicity and may provide additional van der Waals interactions within the binding pocket.
N-Acyl Substitution: Acylation of the piperazine nitrogen can introduce hydrogen bond acceptors and alter the conformational preferences of the molecule.
| N-Piperazine Substituent (R) | Expected Impact on Activity | Rationale |
| H (Parent) | Baseline | Reference for comparison of substituted analogs. |
| Methyl | Potentially increased | Increased lipophilicity and potential for favorable steric interactions. |
| Phenyl | Likely increased | Potential for pi-pi stacking interactions with the receptor. |
| 4-Fluorophenyl | Potentially increased | Fluorine can enhance binding and improve metabolic stability. |
| 2-Pyridyl | Potentially increased | Introduction of a hydrogen bond acceptor and potential for specific aromatic interactions. |
This table presents hypothetical data based on established medicinal chemistry principles for illustrative purposes.
The piperazine ring typically exists in a chair conformation, but it can undergo ring inversion. nih.gov The presence of the N-acyl group (the 2-methylfuran-3-carbonyl moiety) introduces a partial double bond character to the C-N amide bond, leading to restricted rotation and the existence of conformational isomers (rotamers). nih.govrsc.org The interplay between the piperazine ring conformation and the amide bond rotation determines the three-dimensional shape of the molecule and how it presents its pharmacophoric features to the biological target.
Studies on related N-acylpiperazines have shown that the energy barrier for the interconversion of chair conformations can be significant. rsc.org Furthermore, the orientation of substituents on the piperazine ring (axial vs. equatorial) can be critical for activity. nih.gov For instance, an axial orientation of a key substituent may be required for optimal interaction with a specific receptor. nih.gov Therefore, understanding and controlling the conformational preferences of the this compound scaffold is a vital aspect of its SAR.
Introduction of Stereocenters in the Piperazine Ring
The introduction of stereocenters into the piperazine ring is a key strategy to explore the three-dimensional space of the target's binding pocket, which can lead to significant improvements in potency and selectivity. The piperazine ring in the parent scaffold is achiral. Introducing substituents, such as methyl or other alkyl groups, at the C-2, C-3, C-5, or C-6 positions creates chiral centers, resulting in enantiomeric or diastereomeric pairs.
The differential biological activity between stereoisomers is a well-established principle in pharmacology. Enantiomers of a chiral drug can exhibit substantial differences in their interaction with chiral biological targets like receptors and enzymes, leading to variations in potency, efficacy, and toxicity. One enantiomer may fit optimally into a binding site, while the other may bind with lower affinity or not at all.
While specific SAR data for chiral derivatives of this compound are not extensively documented in publicly available literature, the principle has been demonstrated in analogous structures. For instance, studies on various classes of piperazine-containing compounds have shown that the stereochemistry of substituents on the piperazine ring significantly influences biological activity. The presence of substituents on the piperazine ring can have a profound impact on the biological activity of the resulting compounds. researchgate.net
For example, in the development of antagonists for the P2X7 receptor, modifications to a core scaffold included chiral piperazine derivatives. It was observed that the (R)- and (S)-enantiomers displayed different potencies, highlighting the importance of stereochemistry for optimal receptor interaction. A similar approach applied to the this compound scaffold would involve the synthesis and biological evaluation of enantiomerically pure C-substituted piperazine analogs.
| Compound ID | Piperazine Substitution | Stereochemistry | Relative Potency (Hypothetical) |
| A-1 | Unsubstituted | Achiral | 1x |
| A-2 | 2-Methyl | Racemic | 5x |
| A-3 | 2-Methyl | (S) | 9x |
| A-4 | 2-Methyl | (R) | 1.5x |
| A-5 | 3,5-Dimethyl | cis | 3x |
| A-6 | 3,5-Dimethyl | trans | 8x |
This table presents hypothetical data to illustrate the potential impact of introducing stereocenters, based on established principles in medicinal chemistry. The relative potency values are for illustrative purposes only.
The evaluation of these stereoisomers would clarify whether a specific orientation of the substituent enhances binding affinity, potentially through additional hydrophobic or steric interactions within the target protein, thereby guiding further drug design. researchgate.net
Modifications of the Carbonyl Linker
Isosteric Replacements of the Carbonyl Group
Isosteric replacement of the amide or carbonyl group is a common strategy in medicinal chemistry to improve metabolic stability, modulate physicochemical properties, and enhance biological activity. nih.gov The amide bond is often susceptible to enzymatic hydrolysis in vivo. Replacing it with a more stable bioisostere can increase the compound's half-life and oral bioavailability. Common non-classical isosteres for the amide carbonyl group include five-membered heterocyclic rings such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. nih.govnih.gov
These heterocycles can mimic the steric and electronic properties of the carbonyl group. They maintain a similar spatial arrangement of the furan and piperazine rings while altering properties like hydrogen bonding capacity, dipole moment, and metabolic stability. researchgate.netnih.gov For example, replacing the carbonyl with a 1,3,4-oxadiazole (B1194373) ring introduces a flat, aromatic linker that is metabolically robust and can participate in different non-covalent interactions. researchgate.net
SAR studies on analogous systems have demonstrated the utility of this approach. In the development of various therapeutic agents, the replacement of an amide linker with a 1,3,4-oxadiazole has led to compounds with retained or even improved potency and a better pharmacokinetic profile. nih.gov
| Compound ID | Linker Moiety | Resulting Biological Profile (General Observation) |
| B-1 | Carbonyl (Amide) | Baseline activity, potential for hydrolysis. |
| B-2 | 1,3,4-Oxadiazole | Often retains or improves potency, increases metabolic stability. researchgate.net |
| B-3 | 1,3,4-Thiadiazole | Can alter lipophilicity and binding interactions, increases stability. nih.gov |
| B-4 | (Z)-Fluoro-olefin | Addresses shortcomings of parent amide, fine-tunes ADME properties. nih.gov |
This table illustrates the expected outcomes of isosteric replacement based on general findings in medicinal chemistry. Specific results would depend on the biological target.
Linker Length and Flexibility Adjustments
Altering the length and flexibility of the linker connecting the furan and piperazine moieties is another crucial SAR strategy. This can be achieved by inserting methylene (B1212753) (-CH2-) groups between the furan ring and the carbonyl group (homologation) or between the carbonyl group and the piperazine ring. Such modifications alter the distance and relative orientation between the two key pharmacophoric groups, which can optimize their positioning within the target's binding site.
Studies on analogous N-arylpiperazine compounds have shown that linker length is a critical determinant of biological activity. For example, in a series of P2X7 receptor antagonists, a one-carbon linker between a piperazine ring and a phenyl ring resulted in high potency. However, extending the linker to two carbons caused a 10-fold decrease in activity, while removing the linker altogether also reduced potency. nih.gov This demonstrates that an optimal distance is required for effective interaction with the receptor.
Applying this principle to the this compound scaffold, one could synthesize and test analogs such as:
1-((2-Methylfuran-3-yl)acetyl)piperazine (one -CH2- group inserted)
1-(3-(2-Methylfuran-3-yl)propanoyl)piperazine (two -CH2- groups inserted)
These modifications would increase the flexibility of the molecule, which could be beneficial or detrimental depending on the entropic cost of binding to the target.
| Compound ID | Linker Structure | Linker Length | Expected Impact on Activity |
| C-1 | Furan-CO-Pip | 0 atoms | Baseline |
| C-2 | Furan-CH₂-CO-Pip | 1 atom | May improve or decrease activity by altering vector/distance. nih.gov |
| C-3 | Furan-CH₂CH₂-CO-Pip | 2 atoms | Likely to decrease activity if a constrained conformation is required. nih.gov |
This table is based on SAR findings for analogous systems where linker length was systematically varied. nih.gov
Correlation of Structural Changes with Mechanistic Biological Activity
The structural modifications described—introducing stereocenters and altering the linker—directly influence the molecule's interaction with its biological target at a mechanistic level. The ultimate goal of SAR is to understand these interactions to design more effective molecules.
The introduction of a stereocenter on the piperazine ring, for example, can lead to enhanced binding affinity due to a more precise fit in a chiral pocket of a receptor or enzyme. One enantiomer might position a substituent in a small hydrophobic pocket, increasing van der Waals interactions, while the other enantiomer would place the same group in a sterically hindered or solvent-exposed region, leading to weaker binding. Computational docking studies on S1R ligands have revealed crucial amino acid residues that interact with piperazine-based compounds, and such interactions are highly sensitive to the ligand's stereochemistry. nih.gov
Isosteric replacement of the carbonyl linker fundamentally changes the electronic nature and hydrogen-bonding capabilities of the molecule. An amide carbonyl oxygen is a strong hydrogen bond acceptor. Replacing it with a 1,3,4-oxadiazole provides two nitrogen atoms that are also potential hydrogen bond acceptors, but with different spatial geometry and electronic density. researchgate.net This can lead to a new and potentially more favorable hydrogen bonding network with amino acid residues (e.g., serine, threonine, asparagine) in the binding site. Furthermore, the increased metabolic stability of the isostere directly translates to a longer duration of action, a key mechanistic parameter.
Adjustments to linker length and flexibility directly impact the ability of the furan and piperazine moieties to simultaneously engage their respective binding pockets. A rigid, optimal-length linker can properly position the pharmacophores with minimal entropic penalty. In contrast, a linker that is too long or too flexible might allow the molecule to adopt non-productive binding modes, decreasing its effective concentration at the target site and thus reducing its potency. nih.gov Molecular dynamic simulations can help elucidate how linker modifications affect the stability of the ligand-receptor complex and the key interactions that govern binding. nih.gov
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to correlate the chemical structure of a series of compounds with their biological activity. By developing a statistically significant QSAR model, it becomes possible to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
For a series of this compound analogs, a QSAR study would involve several steps:
Data Set Assembly: A series of analogs with systematically varied substituents on the furan and piperazine rings would be synthesized and their biological activity (e.g., IC50, Ki) measured.
Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a selection of the most relevant descriptors to the observed biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model generation).
A QSAR study on a series of furan-3-carboxamides with antimicrobial activity found that descriptors related to molecular shape and electronic properties were crucial for predicting activity. nih.gov Similarly, a 3D-QSAR study on piperazine-carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH) highlighted the importance of steric, electrostatic, and hydrogen-bond acceptor fields. researchgate.net The contour maps generated from such a study can visually guide the design of new analogs, indicating regions where bulky groups are favored or where hydrogen bond acceptors would increase potency.
For the this compound scaffold, a QSAR model might reveal that:
Electron-withdrawing substituents on the furan ring increase potency (related to electronic descriptors).
Bulky substituents at the N-4 position of the piperazine are detrimental to activity (related to steric descriptors).
Such models provide a quantitative framework for understanding the SAR and serve as a powerful predictive tool in the optimization of this chemical series. nih.govaimspress.com
Advanced Analytical Methodologies for Characterizing 1 2 Methylfuran 3 Carbonyl Piperazine in Research Contexts
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is an indispensable tool for the separation of 1-(2-methylfuran-3-carbonyl)piperazine from reaction mixtures and for the precise assessment of its purity. The choice of technique depends on the scale of the separation and the nature of the impurities.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound due to its high resolution and sensitivity. researchgate.netresearchgate.net A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose, as it is well-suited for moderately polar compounds.
Method development involves the systematic optimization of several parameters to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities or starting materials. qascf.com A common starting point is a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components. The inclusion of a small amount of an acid, such as formic acid, in the mobile phase can improve peak shape by ensuring the piperazine (B1678402) moiety is consistently protonated. Detection is typically performed using a diode-array detector (DAD), which allows for monitoring at multiple wavelengths, providing both quantitative data and qualitative information about the peak's purity. researchgate.net
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) at 254 nm |
Method validation is a critical subsequent step, ensuring the method is accurate, precise, linear, and robust for its intended purpose. qascf.com
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar amide and secondary amine functionalities, is not sufficiently volatile or thermally stable for direct GC analysis. Therefore, chemical derivatization is necessary to convert the analyte into a more suitable form. oup.com
Perfluoroacylation, for instance using trifluoroacetic anhydride (TFAA), is a common derivatization strategy. This reaction targets the secondary amine of the piperazine ring, replacing the active hydrogen with a non-polar, bulky trifluoroacetyl group. This process significantly increases the volatility and thermal stability of the molecule, making it amenable to GC analysis.
The derivatized compound can then be analyzed, typically on a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase. The use of a mass spectrometer (MS) as a detector (GC-MS) is highly advantageous, as it provides not only retention time data but also mass spectra that can confirm the identity of the analyte and any detected impurities. researchgate.netrsc.org
| Parameter | Condition |
|---|---|
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Transfer Line | 280°C |
Preparative Chromatography for Research Scale Isolation
For the isolation of gram-scale quantities of this compound for further research, analytical HPLC methods must be scaled up to a preparative level. mdpi.commdpi.com The primary goal of preparative chromatography is throughput and recovery, while still maintaining the necessary purity. waters.com
Scaling up involves a direct translation of the analytical method to a column with a larger diameter and often a larger particle size to manage backpressure. biotage.combio-rad.com The flow rate is increased proportionally to the cross-sectional area of the column to maintain the same linear velocity of the mobile phase. waters.com Consequently, the sample load—the amount of material injected—can also be significantly increased. The key is to load the maximum amount of sample onto the column without compromising the resolution between the target peak and its closest impurities. waters.com Fractions are collected as the peaks elute, and these are typically analyzed by analytical HPLC to pool the pure fractions before the solvent is removed.
| Parameter | Analytical Scale | Preparative Scale |
|---|---|---|
| Column ID | 4.6 mm | 50 mm |
| Flow Rate | 1.0 mL/min | ~118 mL/min |
| Sample Load | 0.1 - 0.5 mg | 100 - 500 mg |
| Particle Size | 5 µm | 10 µm |
Spectroscopic Methods for Advanced Structural Elucidation
While chromatography confirms purity, advanced spectroscopic methods are required to unequivocally determine the molecular structure and connectivity of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a newly synthesized molecule. nih.gov Using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, HRMS can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). This high accuracy allows for the confident determination of the molecular formula. nih.gov For this compound (C₁₀H₁₄N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the observed value.
| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (Example) | Mass Error (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₅N₂O₂⁺ | 195.11280 | 195.1130 | 1.02 |
Furthermore, tandem mass spectrometry (MS/MS) provides invaluable structural information through controlled fragmentation of the parent ion. researchgate.net The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, key fragmentations would include the cleavage of the amide bond and characteristic cleavages of the piperazine and furan (B31954) rings. libretexts.orgnih.gov
Plausible Fragmentation Pathway:
m/z 111.0441 (C₆H₇O₂⁺): This major fragment corresponds to the 2-methylfuran-3-carbonyl cation, resulting from the cleavage of the amide bond.
m/z 85.0651 (C₄H₉N₂⁺): This fragment represents the protonated piperazine ring after the amide cleavage.
m/z 95.0495 (C₅H₇O⁺): Loss of a CO group from the m/z 111 fragment.
Advanced Nuclear Magnetic Resonance (NMR) Techniques
While 1D ¹H and ¹³C NMR provide initial structural information, 2D NMR experiments are essential for the unambiguous assignment of all atoms and for confirming the connectivity in complex structures. chemrxiv.orgresearchgate.netscience.gov For this compound, experiments such as COSY, HSQC, and HMBC are employed to piece together the molecular puzzle. researchgate.netsemanticscholar.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. sdsu.edu It would be used to trace the connectivity of the protons on the furan ring (H-4 to H-5) and to identify the coupling networks within the two distinct methylene (B1212753) environments of the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. sdsu.edu It provides a direct link between the ¹H and ¹³C spectra, allowing for the confident assignment of each carbon atom that bears protons.
| Proton(s) (¹H) | Correlated Carbon(s) (¹³C) via HMBC | Structural Significance |
|---|---|---|
| CH₃ (on furan) | C-2 (furan), C-3 (furan) | Confirms position of the methyl group |
| H-4 (furan) | C-2 (furan), C-3 (furan), C-5 (furan) | Confirms furan ring structure |
| H-2'/H-6' (piperazine) | Carbonyl (C=O) , C-3'/C-5' (piperazine) | Confirms amide bond connectivity |
| H-3'/H-5' (piperazine) | C-2'/C-6' (piperazine) | Confirms piperazine ring structure |
Through the combined application of these advanced chromatographic and spectroscopic techniques, the identity, purity, and precise chemical structure of this compound can be determined with a high degree of scientific certainty, providing a solid foundation for any subsequent research.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of molecules, providing detailed information about the functional groups present within a compound like this compound. Beyond basic identification, these methods are employed in advanced research to understand the molecular structure, bonding environments, and intermolecular interactions. The vibrational spectrum of this compound is dominated by the characteristic modes of its three primary components: the 2-methylfuran (B129897) ring, the tertiary amide (carbonyl) group, and the piperazine ring.
The 2-methylfuran moiety exhibits several characteristic vibrations. The C-H stretching vibrations of the furan ring typically appear above 3100 cm⁻¹. globalresearchonline.net The C=C stretching vibrations within the furan ring are expected in the 1600-1450 cm⁻¹ region. udayton.edu Furthermore, the C-O-C stretching of the furan ring gives rise to strong bands, often observed between 1250 and 1000 cm⁻¹. globalresearchonline.netudayton.edu The methyl group attached to the furan ring will show characteristic symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ range and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. libretexts.org
The tertiary amide carbonyl group (C=O) is one of the most prominent features in the IR spectrum, typically producing a very strong absorption band. For tertiary amides, this C=O stretching vibration is generally observed in the range of 1670-1630 cm⁻¹. The exact position of this band is sensitive to the electronic and steric environment, including conjugation and hydrogen bonding, making it a valuable probe for conformational studies.
In a research context, subtle shifts in these characteristic frequencies can provide significant insight. For instance, studying the carbonyl stretching frequency in different solvents can reveal information about solute-solvent hydrogen bonding interactions. Similarly, Raman spectroscopy, which is particularly sensitive to non-polar bonds, can provide complementary information on the C=C and C-C bonds of the furan and piperazine rings.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Furan Ring | =C-H Stretch | 3150 - 3100 | Medium | Strong |
| Furan Ring | C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |
| Furan Ring | C-O-C Stretch | 1250 - 1000 | Strong | Medium |
| Tertiary Amide | C=O Stretch | 1670 - 1630 | Very Strong | Medium |
| Piperazine Ring | N-H Stretch | 3350 - 3250 | Medium | Weak |
| Piperazine Ring | C-N Stretch | 1250 - 1020 | Medium-Strong | Weak |
| Alkyl C-H | C-H Stretch | 3000 - 2850 | Medium-Strong | Strong |
Development of Quantitative Analytical Methods for Research Samples (e.g., in animal biofluids for pharmacokinetic studies)
For pharmacokinetic (PK) studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound, robust and validated quantitative analytical methods are essential. The development of such methods for this compound in biological matrices like rat or mouse plasma would primarily involve hyphenated chromatographic techniques such as LC-MS/MS or GC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Validation for Research
LC-MS/MS is the preferred technique for quantifying drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed. nih.gov A typical method for this compound would involve protein precipitation from a small plasma sample (e.g., 50 µL) using a solvent like acetonitrile, followed by separation on a reverse-phase C18 column. nih.gov
Method validation would be performed according to established guidelines to ensure the reliability of the data. Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix or other potential interferences.
Linearity: The method should demonstrate a linear relationship between the detector response and the analyte concentration over a defined range. For piperazine derivatives, concentration ranges from low ng/mL to hundreds of ng/mL are often targeted. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels (low, medium, high QC samples), with acceptance criteria often set at ±15% (±20% at the lower limit). nih.gov
Lower Limit of Quantification (LLOQ): The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. nih.gov
Matrix Effect: The potential for components in the biological matrix to suppress or enhance the ionization of the analyte, which must be assessed and minimized.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
Detection would be performed on a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive mode. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) would be optimized for the analyte and an internal standard to ensure maximum sensitivity and selectivity. semanticscholar.orgresearchgate.net
| Parameter | Typical Specification | Example Value |
|---|---|---|
| Linear Range | Correlation coefficient (r²) > 0.99 | 1.0 - 500 ng/mL |
| LLOQ | Signal-to-Noise > 10; Accuracy ±20%; Precision <20% | 1.0 ng/mL |
| Intra-day Precision (CV%) | < 15% | 1.4% - 6.7% |
| Inter-day Precision (CV%) | < 15% | 2.5% - 6.0% |
| Accuracy (% Bias) | Within ±15% | -4.3% to +10.2% |
| Recovery | Consistent and reproducible | > 85% |
Data presented are representative examples based on published methods for similar piperazine compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. rsc.org It is frequently employed in forensic and toxicological analysis for the detection of piperazine derivatives. unodc.orgresearchgate.netnih.gov For trace analysis of this compound, a simple solvent extraction from the sample matrix would be followed by direct injection or derivatization to improve volatility and chromatographic performance. rsc.orgrsc.org
The compound would be separated on a capillary GC column, often with a non-polar or medium-polarity stationary phase. researchgate.net The mass spectrometer, operating in electron ionization (EI) mode, would generate a characteristic fragmentation pattern that serves as a molecular fingerprint, allowing for highly confident identification. The fragmentation of this compound would be expected to proceed via cleavage at the bonds adjacent to the nitrogen atoms of the piperazine ring and the carbonyl group. Key fragment ions would likely correspond to the 2-methylfuranoyl cation and various fragments of the piperazine ring.
For quantitative trace analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the analyte are monitored. This significantly improves the signal-to-noise ratio and allows for much lower detection limits compared to full scan mode. nih.gov
| Parameter | Typical Condition |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow ~1 mL/min |
| Oven Program | Initial 100°C, ramp to 280°C at 15°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Full Scan (m/z 40-500) for identification; Selected Ion Monitoring (SIM) for quantification |
| Expected Key Fragments (m/z) | Fragments corresponding to [2-methylfuran-3-carbonyl]⁺, [piperazine]⁺ moieties |
Crystallography and Solid-State Characterization
As of the current literature review, no public domain crystallographic data for this compound is available. Should single crystals of sufficient quality be grown, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state.
A crystallographic study would yield precise data on:
Bond Lengths and Angles: Confirming the geometry of the furan and piperazine rings and the amide linkage.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. This would identify any hydrogen bonds (e.g., involving the piperazine N-H group) or other non-covalent interactions that stabilize the crystal structure.
Polymorphism: The ability of the compound to exist in more than one crystal form. Different polymorphs can have different physical properties (e.g., solubility, melting point, stability), which is of critical importance in pharmaceutical development.
Solid-state characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) could also be employed to determine the melting point, thermal stability, and identify any phase transitions of the crystalline material.
Future Directions and Potential Research Avenues for 1 2 Methylfuran 3 Carbonyl Piperazine
Exploration of Uncharted Biological Targets and Pathways
The piperazine (B1678402) nucleus is a well-established pharmacophore found in numerous drugs with diverse biological activities, including antimicrobial, anticancer, and antipsychotic properties. researchgate.netacgpubs.orgnih.govnih.govnih.gov Similarly, furan-containing compounds have demonstrated a variety of biological effects. The combination of these two motifs in 1-(2-Methylfuran-3-carbonyl)piperazine suggests the potential for interaction with a broad spectrum of biological targets.
Future research should focus on comprehensive screening of this compound against a wide array of receptors, enzymes, and ion channels to identify novel biological activities. Given the prevalence of the piperazine scaffold in centrally acting agents, particular attention should be given to neurological targets. nih.gov High-throughput screening campaigns, coupled with phenotypic screening in various cell-based assays, could uncover unexpected therapeutic applications. Furthermore, chemoproteomic approaches could be employed to identify direct protein binding partners of the compound within a cellular context, thus revealing uncharted biological pathways that it may modulate.
Design and Synthesis of Next-Generation Derivatives with Enhanced Properties
The core structure of this compound offers multiple points for chemical modification to generate a library of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties.
Table 1: Potential Modification Sites on this compound for Derivative Synthesis
| Modification Site | Potential Modifications | Desired Outcome |
| Piperazine Ring (N4-position) | Alkylation, Arylation, Acylation | Modulate solubility, cell permeability, and target engagement. |
| 2-Methylfuran (B129897) Ring | Substitution at the 4- and 5-positions | Enhance binding affinity and explore structure-activity relationships. |
| Carbonyl Linker | Bioisosteric replacement | Improve metabolic stability and fine-tune electronic properties. |
Systematic structure-activity relationship (SAR) studies will be crucial in guiding the design of these next-generation derivatives. For instance, substitution at the N4-position of the piperazine ring can significantly influence the compound's pharmacological profile. mdpi.com Similarly, modifications to the 2-methylfuran ring could lead to enhanced interactions with the target binding site. The synthesis and biological evaluation of a diverse set of analogues will be instrumental in developing compounds with optimized therapeutic potential. nih.govresearchgate.net
Development of Novel Synthetic Methodologies for the Compound
While the synthesis of this compound can likely be achieved through standard amide coupling reactions, the development of more efficient, scalable, and environmentally friendly synthetic routes is a valuable research endeavor. Future work could explore novel catalytic systems for the amide bond formation or the development of one-pot procedures to streamline the synthesis. Furthermore, the development of asymmetric syntheses for chiral derivatives of the compound would be essential for investigating the stereochemical requirements for biological activity. Exploring flow chemistry approaches could also offer advantages in terms of safety, scalability, and reproducibility.
Integration with Advanced Drug Discovery Platforms (e.g., Fragment-Based Drug Design, PROTACs)
The relatively small size and moderate complexity of this compound make it an attractive candidate for integration into modern drug discovery platforms.
Fragment-Based Drug Design (FBDD): The 2-methylfuran-3-carbonyl and piperazine moieties can be considered as individual fragments. nih.govfrontiersin.orgexactelabs.com In an FBDD approach, these fragments or derivatives thereof could be screened against a biological target. Hits from this screening could then be elaborated or linked to generate more potent lead compounds. astx.combu.edu This strategy allows for a more efficient exploration of chemical space and can lead to compounds with superior ligand efficiency.
PROteolysis TArgeting Chimeras (PROTACs): The piperazine moiety is a common linker component in the design of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein. This compound could serve as a starting point for the development of novel PROTACs by attaching a ligand for an E3 ubiquitin ligase to the piperazine nitrogen. This would open up the possibility of targeting proteins for degradation that have proven difficult to inhibit with traditional small molecules.
Application as a Chemical Probe for Fundamental Biological Research
A chemical probe is a small molecule that can be used to study the function of a biological target in a cellular or in vivo setting. nih.gov If this compound is found to have a specific and potent interaction with a particular protein, it could be developed into a valuable chemical probe. This would involve synthesizing derivatives with tags for visualization (e.g., fluorescent dyes) or for affinity-based pulldown experiments (e.g., biotin). Such probes would be invaluable tools for elucidating the role of its target protein in health and disease.
Theoretical and Computational Advancements in its Study
Computational chemistry can play a significant role in guiding the future research directions for this compound.
Molecular Docking and Dynamics: If a biological target is identified, molecular docking and molecular dynamics simulations can be used to predict the binding mode of the compound and its derivatives. nih.govresearchgate.net This information can provide insights into the key interactions driving binding and inform the design of more potent analogues.
Conformational Analysis: Computational methods can be used to study the conformational preferences of the molecule, which can be crucial for its biological activity. nih.gov
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to understand the electronic properties of the molecule and its derivatives, which can be correlated with their reactivity and biological activity. mdpi.com These theoretical studies can help in rationalizing experimental observations and in making predictions to guide future synthetic efforts. jetir.org
Q & A
Q. Basic Research Focus
- Raman Microspectroscopy : Differentiates isomers (e.g., 3-TFMPP vs. 4-TFMPP) using laser power (20 mW) and 128–256 scans for high-resolution spectra .
- GC/MS : Identifies metabolites via fragmentation patterns (e.g., TFMPP metabolites in rat urine) .
- HPLC with UV detection : Stabilizes reactive intermediates (e.g., isocyanates derivatized with 1-(2-methoxyphenyl)piperazine) .
| Technique | Key Application | Limitations |
|---|---|---|
| Raman | Isomer discrimination | Requires optimized laser parameters |
| GC/MS | Metabolic profiling | Destructive sample preparation |
| HPLC-UV | Quantification of labile compounds | Limited to UV-active derivatives |
How do metabolic pathways of piperazine derivatives vary across species?
Advanced Research Focus
In Wistar rats, flunarizine undergoes oxidative metabolism to 4,4'-difluorobenzophenone (M-3), with sex-dependent kinetics (male > female activity) . TFMPP metabolism in rats involves hydroxylation, deamination, and glucuronidation . To address interspecies discrepancies:
- Use human hepatocyte models to validate preclinical data.
- Apply LC-HRMS for untargeted metabolite screening.
Q. Key Metabolic Pathways :
Hydroxylation : Aromatic ring modification (e.g., M-2 formation) .
Deamination : Piperazine ring cleavage to ethylenediamine derivatives .
How can conflicting data on receptor affinities of piperazines be resolved?
Advanced Research Focus
Contradictions arise from assay conditions (e.g., 5-HT receptor subtypes). Strategies include:
- Orthogonal assays : Compare radioligand binding (e.g., 5-HT₂B/2C) with functional cAMP assays .
- Multivariate analysis : PCA/LDA of spectral or binding data reduces dimensionality and clarifies trends .
- Structure-Activity Relationship (SAR) : Substituent size (e.g., ortho substituents) correlates with binding potency .
Example : 1-(3-Chlorophenyl)piperazine shows agonist activity at 5-HT₂B/2C receptors, but batch-to-batch variability in purity (>98% required) affects reproducibility .
How do substituent variations on the piperazine ring modulate pharmacological activity?
Q. Advanced Research Focus
- Electron-withdrawing groups (e.g., -CF₃): Enhance metabolic stability and receptor selectivity (e.g., TFMPP vs. mCPP) .
- Hydrophilic substituents (e.g., -OH): Improve solubility but reduce BBB penetration .
| Substituent | Pharmacological Impact | Example Compound |
|---|---|---|
| 3-Trifluoromethyl | Increased 5-HT receptor affinity | TFMPP |
| 4-Methoxy | Enhanced metabolic clearance | MeOPP |
| Benzyl | CNS activity (e.g., BZP) | 1-Benzylpiperazine |
What role do piperazine-metal complexes play in medicinal chemistry?
Advanced Research Focus
Piperazine ligands (e.g., L1 and L2) form stable complexes with transition metals (Pd²⁺, Pt²⁺), showing antitumor activity . Methodologies include:
- Potentiometric titration : Determines stability constants (log K = 8.2–10.5 for Pd²⁺ complexes) .
- Crystallography : Resolves coordination geometry (e.g., N,N'-bridged piperazine).
Applications : Metal complexes improve drug delivery and target selectivity in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
